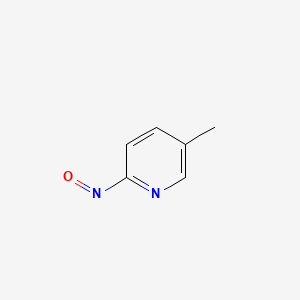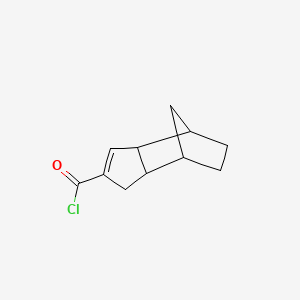
3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride: is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including organic synthesis and medicinal chemistry. Its structure consists of a hexahydroindene core with a carbonyl chloride functional group, making it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride typically involves the following steps:
-
Starting Material: : The synthesis often begins with the preparation of the hexahydroindene core. This can be achieved through the hydrogenation of indene under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C).
-
Functionalization: : The next step involves the introduction of the carbonyl chloride group. This can be done by reacting the hexahydroindene with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : The carbonyl chloride group in 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
-
Reduction Reactions: : The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Oxidation Reactions: : Although less common, the compound can undergo oxidation reactions to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) under basic conditions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Strong oxidizers like KMnO₄ in aqueous or acidic conditions.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Aldehydes and Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride serves as a valuable intermediate for the preparation of various complex molecules
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure can be modified to create molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of coatings, adhesives, and resins.
Wirkmechanismus
The mechanism by which 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride exerts its effects depends on its specific chemical reactions. For instance, in nucleophilic substitution reactions, the carbonyl chloride group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The molecular targets and pathways involved vary based on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: Contains multiple chlorine atoms, leading to different reactivity and applications.
2,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene: Highly chlorinated, with distinct chemical properties and uses.
Uniqueness
The presence of the carbonyl chloride group in 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride makes it particularly versatile in synthetic chemistry. This functional group allows for a wide range of chemical transformations, making the compound a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
tricyclo[5.2.1.02,6]dec-3-ene-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-11(13)8-4-9-6-1-2-7(3-6)10(9)5-8/h4,6-7,9-10H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRWRMMCFJLZDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C=C(C3)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80723624 |
Source


|
| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105041-53-0 |
Source


|
| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
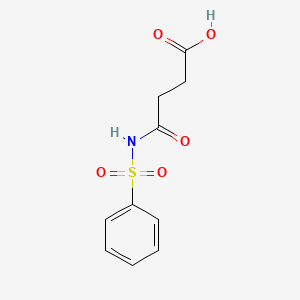

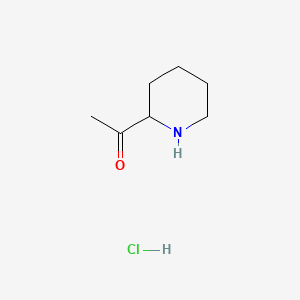
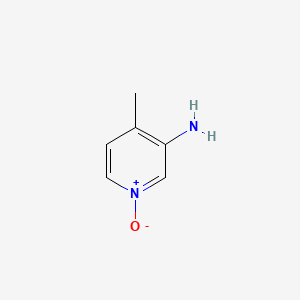
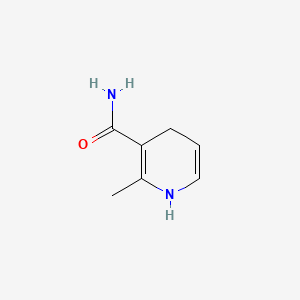

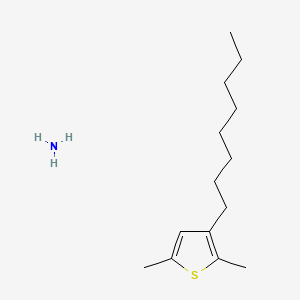
![[(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B561303.png)
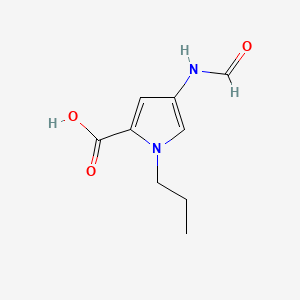
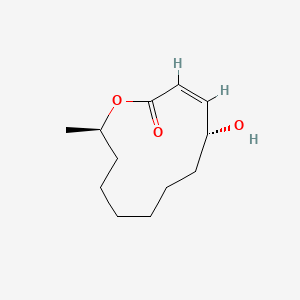
![methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate](/img/structure/B561308.png)
![2-methoxy-3,5-dimethyl-6-[1,3,5-trimethyl-6-[(Z)-4-methyl-5-oxohept-2-en-2-yl]cyclohexa-2,4-dien-1-yl]pyran-4-one](/img/structure/B561309.png)
